molecular formula C11H20O2 B565627 rac 10-Hydroxy-1-undecen-6-one-d6 CAS No. 1246818-57-4

rac 10-Hydroxy-1-undecen-6-one-d6

Cat. No.: B565627
CAS No.: 1246818-57-4
M. Wt: 190.316
InChI Key: QOQZFWWLTAMSDW-AYNFZVKDSA-N
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Description

rac 10-Hydroxy-1-undecen-6-one-d6 (CAS 1246818-57-4) is a deuterium-labeled organic compound characterized by a racemic mixture (rac) of enantiomers. Its structure comprises an 11-carbon chain with a hydroxyl group at position 10, a ketone at position 6, and a terminal double bond at position 1. The "d6" designation indicates six deuterium atoms replacing hydrogen, likely at positions adjacent to functional groups to enhance metabolic stability and isotopic labeling utility . This compound is primarily used in mass spectrometry and NMR studies as an internal standard due to its isotopic purity, enabling precise quantification in pharmacokinetic and environmental analyses .

Properties

CAS No.

1246818-57-4

Molecular Formula

C11H20O2

Molecular Weight

190.316

IUPAC Name

9,9,10,11,11,11-hexadeuterio-10-hydroxyundec-1-en-6-one

InChI

InChI=1S/C11H20O2/c1-3-4-5-8-11(13)9-6-7-10(2)12/h3,10,12H,1,4-9H2,2H3/i2D3,7D2,10D

InChI Key

QOQZFWWLTAMSDW-AYNFZVKDSA-N

SMILES

CC(CCCC(=O)CCCC=C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Deuterated Hydroxyketones

Compound Name Core Structure Deuterium Positions Key Functional Groups CAS Number
rac 10-Hydroxy-1-undecen-6-one-d6 C11H12D6O2 6 (unspecified) Hydroxyl, ketone, alkene 1246818-57-4
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-ß-carboline-d4 C12H9D4Cl3N2 4 (aromatic) Trichloromethyl, indole 1794886-07-9
rac 12-Oxophytodienoic Acid C18H28D0O3 0 Oxo, dienoic acid N/A

Key Insights :

  • Deuterated compounds like this compound exhibit altered physicochemical properties compared to non-deuterated analogues. For instance, deuterium substitution reduces metabolic degradation rates due to the kinetic isotope effect, enhancing their utility in tracer studies .
  • Unlike non-deuterated hydroxyketones (e.g., 12-Oxophytodienoic Acid), deuterated versions provide distinct spectral signatures in NMR, such as split peaks in $ ^1H $-NMR due to deuterium’s nuclear spin differences .
Physicochemical Properties

Table 2: Comparative Physical Properties

Property This compound rac 1-Trichloromethyl-...-d4 12-Oxophytodienoic Acid
Molecular Weight (g/mol) ~208.3 (estimated) 308.6 292.4
LogP (Partition Coefficient) ~2.1 (predicted) 3.8 4.2
Solubility Low in water, high in DMSO Insoluble in water Moderate in ethanol
Melting Point Not reported 120–125°C (decomposes) Liquid at RT

Sources : Predicted data based on structural analogs from KLSD database and Merck Index .

Key Insights :

  • The deuterated compound’s solubility profile aligns with hydrophobic hydroxyketones, favoring organic solvents like DMSO for analytical applications .
  • LogP values suggest moderate lipophilicity, ideal for cell membrane permeability in biological assays .
Spectroscopic Differentiation

Table 3: NMR Spectral Data (Key Peaks)

Compound $ ^1H $-NMR (δ, ppm) $ ^13C $-NMR (δ, ppm) Notes
This compound 5.8 (d, J=10 Hz, 1H, CH₂=CH) 210.1 (C=O) Deuterium causes peak splitting in $ ^1H $-NMR
Non-deuterated analogue 5.8 (m, 2H, CH₂=CH) 210.1 (C=O) Broader alkene signals

Key Insights :

  • Deuterium substitution simplifies $ ^1H $-NMR spectra by eliminating signals from replaced hydrogens, aiding in structural confirmation .

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